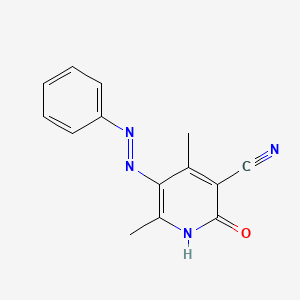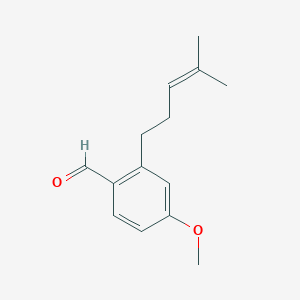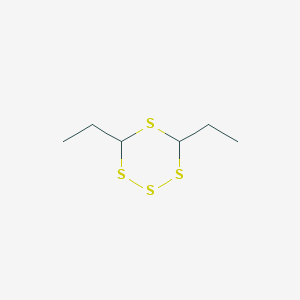
3,6-Dibutoxy-1-iodopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibutoxy-1-iodopyrene is a chemical compound with the molecular formula C24H27IO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features iodine and butoxy groups at specific positions on the pyrene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibutoxy-1-iodopyrene typically involves the iodination of 3,6-dibutoxypyrene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective iodination at the 1-position of the pyrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibutoxy-1-iodopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
Applications De Recherche Scientifique
3,6-Dibutoxy-1-iodopyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,6-Dibutoxy-1-iodopyrene involves its interaction with molecular targets through its iodine and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The compound’s extended π-system allows for electron delocalization, which can stabilize radical cation intermediates and facilitate reactions such as oxidative coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodopyrene: Lacks the butoxy groups, making it less soluble and less reactive in certain conditions.
3,6-Dibutoxypyrene: Lacks the iodine atom, which reduces its reactivity in substitution reactions.
1-Bromopyrene: Similar to 1-iodopyrene but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
Uniqueness
3,6-Dibutoxy-1-iodopyrene is unique due to the presence of both iodine and butoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the butoxy groups increase its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
664310-25-2 |
|---|---|
Formule moléculaire |
C24H25IO2 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
3,6-dibutoxy-1-iodopyrene |
InChI |
InChI=1S/C24H25IO2/c1-3-5-13-26-21-12-8-16-7-9-17-20(25)15-22(27-14-6-4-2)19-11-10-18(21)23(16)24(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
Clé InChI |
ZSPAQZWBMOEYRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3OCCCC)I)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)


![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)



![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)

![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)

